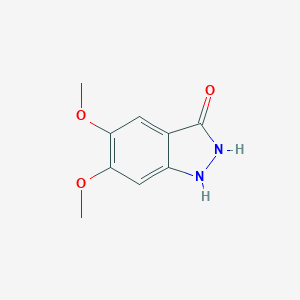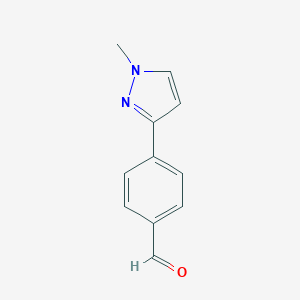
5-Amino-1-ethenyl-3-methylpyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-ethenyl-3-methylpyrazole-4-carbonitrile, also known as AMPC, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied in recent years.
Mechanism of Action
The mechanism of action of 5-Amino-1-ethenyl-3-methylpyrazole-4-carbonitrile involves the inhibition of various enzymes and proteins in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This compound has also been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell signaling pathways. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cell proliferation, and inhibition of angiogenesis. It has also been shown to exhibit antifungal and antibacterial activities by inhibiting the growth of various microorganisms. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Amino-1-ethenyl-3-methylpyrazole-4-carbonitrile in lab experiments is its ability to inhibit various enzymes and proteins in the body, making it a useful tool for studying the mechanisms of various diseases. Additionally, this compound has been shown to exhibit low toxicity in animal studies, making it a promising candidate for further development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for research on 5-Amino-1-ethenyl-3-methylpyrazole-4-carbonitrile. One area of interest is the development of new synthetic methods for this compound that are more efficient and scalable. Another area of interest is the development of new therapeutic applications for this compound, including its potential use in the treatment of neurodegenerative disorders and other diseases. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and humans to determine its safety and efficacy for clinical use.
Synthesis Methods
5-Amino-1-ethenyl-3-methylpyrazole-4-carbonitrile can be synthesized through various methods, including the reaction of 3-methyl-1-phenyl-5-pyrazolone with ethyl cyanoacetate, followed by the reaction of the resulting product with hydrazine hydrate and acetic acid. Another method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with ethyl cyanoacetate and hydrazine hydrate in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain this compound.
Scientific Research Applications
5-Amino-1-ethenyl-3-methylpyrazole-4-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
CAS RN |
194543-37-8 |
|---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
5-amino-1-ethenyl-3-methylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C7H8N4/c1-3-11-7(9)6(4-8)5(2)10-11/h3H,1,9H2,2H3 |
InChI Key |
WSBITNIRAYQLHJ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1C#N)N)C=C |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C=C |
synonyms |
1H-Pyrazole-4-carbonitrile,5-amino-1-ethenyl-3-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B71080.png)










![6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B71098.png)

